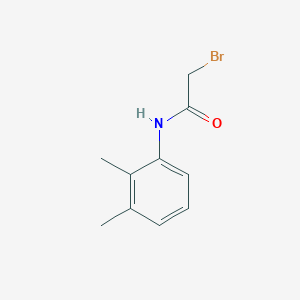

2-bromo-N-(2,3-dimethylphenyl)acetamide

Description

Overview of Halogenated Amides as Building Blocks in Chemical Synthesis and Biological Investigations

Halogenated organic compounds are fundamental in drug design and development. The inclusion of halogen atoms, particularly fluorine, chlorine, and bromine, can significantly alter a molecule's physicochemical properties. These properties include lipophilicity, metabolic stability, and binding affinity for biological targets. The amide bond is a cornerstone of many biologically active molecules, prized for its stability under physiological conditions and its ability to form hydrogen bonds, which are crucial for molecular recognition at target receptors. scispace.com

The combination of a halogen and an amide group in halogenated amides creates a versatile chemical entity. The 2-haloacetamide moiety, in particular, is a valuable building block in organic synthesis. The carbon-halogen bond serves as a reactive site for various nucleophilic substitution and cross-coupling reactions, allowing for the construction of more complex molecular architectures. For instance, compounds like 2-bromo-2,2-difluoroacetamides are utilized in copper-catalyzed arylation reactions to synthesize other aromatic amides, demonstrating their utility as synthetic intermediates. wikipedia.org

From a biological perspective, the halogen atom can participate in a specific, non-covalent interaction known as halogen bonding. In protein-ligand interactions, chlorine, bromine, and iodine atoms can act as halogen bond donors, interacting with Lewis basic sites in the binding pocket, such as the backbone carbonyl oxygen of amino acids. nih.govwikipedia.org This interaction can contribute significantly to the binding affinity and selectivity of a drug candidate.

Significance of the 2,3-Dimethylphenyl Moiety in the Design of Bioactive Compounds

The 2,3-dimethylphenyl group, also known as the 2,3-xylyl moiety, is derived from 2,3-xylidine (2,3-dimethylaniline). Xylidine isomers are important starting materials in the synthesis of various industrial and pharmaceutical products. wikipedia.org For example, the 2,6-xylidine isomer is a key precursor for several local anesthetics, including lidocaine, bupivacaine, and mepivacaine, as well as the fungicide metalaxyl. wikipedia.orgchemeurope.com The 3,4-xylidine isomer is used in the production of vitamin B2. chemeurope.com This highlights the general utility of the dimethylaniline scaffold in creating bioactive molecules.

In drug design, the substitution pattern on a phenyl ring is a critical factor in determining a compound's biological activity. The addition of methyl groups, as in the 2,3-dimethylphenyl moiety, influences the molecule's properties in several ways:

Steric Profile: The two methyl groups provide steric bulk, which can affect how the molecule fits into a target's binding site. The specific ortho and meta positioning creates a distinct three-dimensional shape that can be used to probe the topology of a receptor pocket and potentially enhance binding selectivity.

Lipophilicity: The methyl groups increase the molecule's lipophilicity (fat-solubility), which can affect its ability to cross cell membranes and influence its pharmacokinetic profile, including absorption and distribution.

Metabolic Stability: The methyl groups can block positions on the aromatic ring that might otherwise be susceptible to metabolic hydroxylation, potentially increasing the compound's metabolic stability and prolonging its duration of action.

While the 2,3-dimethylphenyl moiety itself is not as commonly cited as other isomers like the 2,6-dimethylphenyl group, its inclusion in molecular design is a deliberate strategy to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of a lead compound. wikipedia.org A crystal structure analysis of the related compound N-(2,3-dimethylphenyl)acetamide has shown that the conformation of the N-H bond is influenced by the presence of both the 2- and 3-methyl substituents on the aromatic ring. royalchem-es.com

Academic Research Context of 2-Bromo-N-(2,3-dimethylphenyl)acetamide and Related Analogs

The academic interest in this compound and its analogs lies primarily in their potential as synthetic intermediates and as part of larger libraries of compounds screened for biological activity. The N-acyl anilide framework is a common feature in a vast number of biologically active compounds. royalchem-es.com

Research on related acetamide (B32628) derivatives has explored a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. wikipedia.org For example, various N-acylphenylacetamides have been synthesized and investigated for their effects on the central nervous system. The 2-bromoacetamide (B1266107) portion of the molecule is a well-known alkylating agent, capable of covalently modifying nucleophilic residues like cysteine in proteins. This reactivity makes it a useful functional group for designing enzyme inhibitors or chemical probes to study protein function.

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its chemical structure places it firmly within established classes of compounds of high interest to medicinal chemists. It represents one of countless variations of the N-bromoarylacetamide scaffold that are synthesized to systematically explore how changes in substitution patterns affect biological outcomes. For instance, a complex synthetic molecule incorporating the N-(2,3-dimethylphenyl)acetamide moiety has been identified and cataloged in chemical databases, indicating its use in building more elaborate structures for potential screening in drug discovery programs. wikipedia.org

Below is a table summarizing the key structural components discussed and their relevance in medicinal chemistry.

| Structural Component | Class | Significance in Medicinal Chemistry |

| Bromoacetamide | Halogenated Amide | Acts as a reactive building block for chemical synthesis; the bromine atom can participate in halogen bonding and serves as a leaving group. |

| Amide Linkage | Amide | Provides metabolic stability and acts as a hydrogen bond donor/acceptor, facilitating interactions with biological targets. |

| 2,3-Dimethylphenyl | Substituted Aryl | Modifies steric profile, lipophilicity, and metabolic stability; used to probe structure-activity relationships. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQINBDNYXTWMSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392271 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349120-89-4 | |

| Record name | 2-bromo-N-(2,3-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo N 2,3 Dimethylphenyl Acetamide

Primary Synthetic Routes from Anilines and Bromoacetyl Halides

The most direct and widely employed method for the synthesis of 2-bromo-N-(2,3-dimethylphenyl)acetamide involves the reaction of 2,3-dimethylaniline (B142581) with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction falls under the general class of N-acylation reactions.

Reaction with Bromoacetyl Bromide in Basic Aqueous Medium

A common and practical approach for the synthesis of this compound is the reaction of 2,3-dimethylaniline with bromoacetyl bromide in the presence of a base within an aqueous system. chemicalbook.com This method, a variation of the Schotten-Baumann reaction, is effective for the N-acylation of amines. wikipedia.orglscollege.ac.inbyjus.com

The reaction proceeds by the nucleophilic attack of the amino group of 2,3-dimethylaniline on the electrophilic carbonyl carbon of bromoacetyl bromide. A base, typically a mild inorganic base like sodium carbonate or sodium hydroxide, is crucial for neutralizing the hydrobromic acid (HBr) generated during the reaction. chemicalbook.comorganic-chemistry.org This neutralization prevents the protonation of the starting aniline (B41778), which would render it non-nucleophilic and halt the reaction.

A typical laboratory procedure involves dissolving 2,3-dimethylaniline in a suitable solvent and then adding it to an aqueous solution of sodium carbonate. Bromoacetyl bromide is then added gradually to this mixture with vigorous stirring. The product, being insoluble in the aqueous medium, precipitates out and can be collected by filtration.

Reaction Scheme:

Caption: Synthesis of this compound from 2,3-dimethylaniline and bromoacetyl bromide.

| Reactant 1 | Reactant 2 | Base | Solvent System | Typical Outcome |

| 2,3-Dimethylaniline | Bromoacetyl Bromide | 10% Sodium Carbonate | Aqueous | Formation of this compound as a precipitate. chemicalbook.com |

General Principles of N-Acylation for α-Bromoacetamide Synthesis

The synthesis of α-bromoacetamides, including this compound, is fundamentally an N-acylation reaction. This class of reactions involves the attachment of an acyl group (in this case, the bromoacetyl group) to a nitrogen atom. The general principles governing this transformation are rooted in the nucleophilicity of the amine and the electrophilicity of the acylating agent.

The reaction mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate. Subsequently, the leaving group (a halide ion) is expelled, and a proton is removed from the nitrogen atom, typically by a base, to yield the final amide product.

Several factors influence the rate and efficiency of this reaction:

Nucleophilicity of the Amine: The electron-donating methyl groups on the aromatic ring of 2,3-dimethylaniline increase the electron density on the nitrogen atom, making it a reasonably good nucleophile.

Electrophilicity of the Acyl Halide: Bromoacetyl halides are highly reactive acylating agents due to the electron-withdrawing nature of both the carbonyl oxygen and the halogen atoms, which makes the carbonyl carbon highly electrophilic.

Role of the Base: As mentioned, a base is essential to neutralize the acid byproduct. The choice of base can influence the reaction rate and minimize side reactions.

Solvent: The reaction is often carried out in a two-phase system (e.g., an organic solvent and water) under Schotten-Baumann conditions, where the base resides in the aqueous phase and the reactants and product are in the organic phase. wikipedia.org This setup helps to minimize the hydrolysis of the acyl halide.

Advanced Synthetic Approaches and Yield Optimization

While the traditional Schotten-Baumann approach is robust, modern synthetic chemistry offers several advanced methodologies that can lead to improved yields, shorter reaction times, and more environmentally benign processes.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. For the synthesis of acetamides, microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in a fraction of the time required by conventional heating methods. The rapid and uniform heating provided by microwaves can enhance the reaction between the aniline and the acyl halide. While specific data for this compound is not extensively published, studies on similar N-aryl acetamide (B32628) syntheses have shown marked improvements. For instance, the synthesis of various acetamide derivatives under microwave irradiation has been reported to proceed in minutes with good to excellent yields.

| Method | Reactants | Conditions | Yield | Reference |

| Conventional | 2-Cyanoacetohydrazide, Aromatic Aldehydes, 2-Mercaptoacetic acid | 115°C, 10 hours | 60-81% | jchps.com |

| Microwave | 2-Cyanoacetohydrazide, Aromatic Aldehydes, 2-Mercaptoacetic acid | Microwave irradiation | 72-89% | jchps.com |

Continuous flow chemistry offers another advanced approach with several advantages, including enhanced safety, better heat and mass transfer, and the potential for straightforward scalability. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. For N-acylation reactions, flow chemistry can minimize the formation of byproducts and improve yield by ensuring rapid mixing and efficient heat dissipation, which is particularly important for exothermic reactions involving reactive acyl halides. Studies on the N-acetylation of amines in continuous-flow systems have demonstrated high conversions and yields. nih.gov

| Amine | Acetylating Agent | Catalyst | Temperature | Yield | Reference |

| Aniline | Acetonitrile | Aluminum(III) oxide | 200°C | High | nih.gov |

| Halogenated Anilines | Acetonitrile | Aluminum(III) oxide | 200°C | Excellent | nih.gov |

Yield optimization for the synthesis of this compound often involves a systematic study of reaction parameters. Key variables to consider include:

Stoichiometry of Reactants: Fine-tuning the molar ratio of the aniline, bromoacetyl halide, and base can significantly impact the yield.

Choice of Base and its Concentration: Different bases (e.g., NaOH, K₂CO₃, pyridine) and their concentrations can affect the reaction kinetics and the prevalence of side reactions.

Solvent System: The choice of organic solvent in a biphasic system can influence the solubility of reactants and products, thereby affecting the reaction rate and ease of product isolation.

Temperature: While many Schotten-Baumann reactions proceed readily at room temperature, optimization may involve cooling or gentle heating to balance reaction rate and selectivity.

Addition Rate: Slow, controlled addition of the highly reactive bromoacetyl halide can help to manage the exothermicity of the reaction and prevent the formation of undesired byproducts.

By carefully controlling these parameters, and by exploring advanced techniques such as microwave-assisted synthesis or flow chemistry, the synthesis of this compound can be performed efficiently and with high yields.

Chemical Reactivity and Derivatization Strategies Utilizing 2 Bromo N 2,3 Dimethylphenyl Acetamide

Nucleophilic Substitution Reactions at the α-Bromo Position

The primary mode of reactivity for 2-bromo-N-(2,3-dimethylphenyl)acetamide involves the nucleophilic displacement of the bromide ion at the carbon atom adjacent to the carbonyl group (the α-position). This carbon is highly susceptible to attack by nucleophiles due to the electron-withdrawing effects of both the adjacent bromine atom and the acetamide (B32628) group. This reactivity is fundamental to its use in constructing a diverse range of molecular architectures. researchgate.netlibretexts.org

A significant application of this compound is in the synthesis of derivatives containing a thioether linkage. The sulfur atom of a thiol or related compound acts as the nucleophile, attacking the electrophilic α-carbon and displacing the bromide to form a new carbon-sulfur bond.

This compound serves as a key building block for the synthesis of complex molecules incorporating both an acetamide and a 1,3,4-oxadiazole (B1194373) ring system linked by a sulfur atom. In these reactions, the thiol tautomer of a 5-substituted-1,3,4-oxadiazole-2-thiol acts as the nucleophile. who.intnih.gov The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethyl formamide (B127407) (DMF), and requires a base to deprotonate the thiol, thereby generating a more potent thiolate nucleophile. who.int Lithium hydride (LiH) is an effective base for this transformation. who.int

The general reaction involves dissolving the 5-substituted-1,3,4-oxadiazole-2-thiol in DMF, followed by the addition of a base and subsequent stirring. who.int this compound is then added to the mixture, which is heated to facilitate the substitution reaction, yielding the desired S-substituted derivative. who.int

Table 1: Synthesis of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

| Reactant 1 | Reactant 2 | Solvent | Base | Outcome |

|---|

The electrophilic nature of this compound is also exploited in reactions with sulfonamide nucleophiles. Specifically, it can be coupled with N-(2,3-dihydrobenzo who.intresearchgate.netdioxin-6-yl)-4-methylbenzenesulfonamide to produce complex acetamide derivatives. scielo.br In this synthesis, the nitrogen atom of the sulfonamide is the nucleophilic center.

The reaction is performed in a polar aprotic solvent like DMF. scielo.br A base, such as lithium hydride, is used to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity. scielo.br The resulting anion then attacks the α-carbon of this compound, displacing the bromide and forming a new nitrogen-carbon bond. scielo.br This coupling strategy is a key step in synthesizing targeted molecules with potential biological activities. scielo.br

Table 2: Coupling Reaction with a Benzodioxin-Substituted Sulfonamide

| Electrophile | Nucleophile | Solvent | Base | Key Transformation |

|---|

Formation of N-Substituted Acetamide Derivatives Bearing Sulfur Linkages

Role as a Key Electrophilic Intermediate in Complex Organic Transformations

The reactions detailed above highlight the fundamental role of this compound as a key electrophilic intermediate. The presence of the α-bromo group renders the adjacent carbon atom an electrophilic center, readily participating in nucleophilic substitution reactions. scielo.brchemicalbook.com This compound effectively serves as a vehicle for introducing the N-(2,3-dimethylphenyl)acetyl group into various molecular scaffolds.

In the synthesis of both sulfur-linked 1,3,4-oxadiazole derivatives and complex benzodioxin-substituted sulfonamides, this compound is the essential electrophilic partner. who.intscielo.br The preparative step to create this intermediate involves the reaction of 2,3-dimethylaniline (B142581) with bromoacetyl bromide, typically in a basic medium. who.intscielo.brchemicalbook.com Once formed, it provides a reliable and efficient means to forge new carbon-sulfur or carbon-nitrogen bonds, which is a critical step in the assembly of larger, multifunctional molecules. who.intscielo.br Its utility as an electrophile is a cornerstone of its application in synthetic organic chemistry.

Structural Characterization and Spectroscopic Analysis of 2 Bromo N 2,3 Dimethylphenyl Acetamide and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of 2-bromo-N-(2,3-dimethylphenyl)acetamide. nih.gov These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific structural motifs. nih.gov

Assignment of Characteristic Amide and Aromatic Ring Vibrational Modes

The IR and Raman spectra of this compound and its derivatives are characterized by distinct bands corresponding to the amide linkage and the substituted aromatic ring.

Amide Vibrations: The amide group (-CONH-) gives rise to several characteristic absorption bands. The most prominent is the amide I band, primarily associated with the C=O stretching vibration, which typically appears in the range of 1650-1700 cm⁻¹. brainly.combrainly.com The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching vibrations, is also a key feature. ias.ac.in Additionally, the N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹. brainly.com The positions of these bands can be influenced by factors such as hydrogen bonding. researchgate.netaps.org In related N-alkylacylamides, amide I maxima have been observed near 1672, 1655, 1653, and 1635 cm⁻¹, corresponding to different helical structures. tau.ac.il

Aromatic Ring Vibrations: The 2,3-dimethylphenyl group exhibits characteristic C-H stretching vibrations for the aromatic ring, typically found in the 3000-3100 cm⁻¹ range. brainly.com Aromatic C-H stretching vibrations can also be observed between 3030-3080 cm⁻¹. brainly.com The substitution pattern on the benzene (B151609) ring also influences the vibrational spectra, giving rise to a unique fingerprint region that can aid in structural confirmation.

Table 1: Characteristic Vibrational Modes for Acetamide (B32628) and Aromatic Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Amide |

| Aromatic C-H Stretch | 3000-3100 | Aromatic Ring |

| Amide I (C=O Stretch) | 1650-1700 | Amide |

| Amide II (N-H bend, C-N stretch) | ~1550 | Amide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms in this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring atoms. mnstate.edu Protons attached directly to an aromatic ring typically resonate in the downfield region of 6.5-8.0 ppm. libretexts.org The specific substitution pattern of the disubstituted benzene ring in this compound—an ortho-disubstituted pattern—results in a complex splitting pattern in this aromatic region, often appearing as four signals, none of which are singlets. youtube.comyoutube.comquora.com

The chemical shifts of the methyl protons on the aromatic ring and the methylene (B1212753) protons of the bromoacetyl group are also key identifiers. Benzylic protons, those on a carbon directly bonded to an aromatic ring, typically appear around 2.0-3.0 ppm. libretexts.org The electronegativity of neighboring atoms, such as the bromine in the bromoacetyl group, influences the chemical shifts, causing deshielding and a shift to higher frequencies. ucl.ac.uk

Table 2: Expected ¹H-NMR Chemical Shift Ranges

| Proton Type | Expected Chemical Shift (ppm) |

| Amide (N-H) | Variable |

| Aromatic (Ar-H) | 6.5 - 8.0 |

| Methylene (-CH₂Br) | ~4.0 |

| Methyl (Ar-CH₃) | 2.0 - 2.5 |

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Assignments

In ¹³C-NMR spectroscopy, carbon atoms in different chemical environments produce distinct signals. Aromatic carbons typically resonate in the 120-150 ppm range. libretexts.org The number of distinct aromatic carbon signals can help confirm the substitution pattern. For an asymmetrically disubstituted benzene ring, such as in the title compound, six unique aromatic carbon signals are expected. libretexts.org

The carbonyl carbon of the amide group is particularly deshielded and appears far downfield, typically in the range of 160-180 ppm. libretexts.org The carbon of the methylene group attached to the bromine atom will also be shifted downfield due to the electronegativity of the halogen. libretexts.org The methyl carbons on the aromatic ring will appear in the upfield region of the spectrum.

Table 3: Typical ¹³C-NMR Chemical Shift Ranges

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic (Ar-C) | 120 - 150 |

| Methylene (-CH₂Br) | ~30 - 40 |

| Methyl (Ar-CH₃) | ~15 - 25 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and fragment ions are detected.

The mass spectrum of N-phenylacetamide derivatives typically shows a prominent molecular ion peak. imedpub.com The fragmentation pattern is influenced by the substituents on both the phenyl ring and the amide group. imedpub.com Common fragmentation pathways for N-arylacetamides involve cleavage of the amide bond and fragmentation of the aromatic ring. For this compound, characteristic fragments would be expected from the loss of the bromine atom, the bromoacetyl group, and cleavage of the amide C-N bond.

X-ray Crystallography and Intermolecular Interactions of Related Acetamide Structures

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided context, analysis of related structures, such as N-(2,3-dimethylphenyl)acetamide, offers valuable insights. nih.govresearchgate.net

In the crystal structure of N-(2,3-dimethylphenyl)acetamide, the conformation of the N-H bond is syn to both the 2- and 3-methyl substituents on the aromatic ring, and it is anti to the C=O bond. nih.govresearchgate.net Molecules are linked into supramolecular chains through intermolecular N-H···O hydrogen bonds. nih.govresearchgate.net These types of intermolecular interactions, including hydrogen bonds and van der Waals forces, are crucial in determining the crystal packing. researchgate.netnih.govscielo.org.mx In other acetamide derivatives, C-H···O, C-H···N, and π-π stacking interactions also play a significant role in the formation of three-dimensional networks. nih.govnih.gov

Table 4: Crystal Data for the Related Compound N-(2,3-dimethylphenyl)acetamide nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.7961 (5) |

| b (Å) | 12.385 (1) |

| c (Å) | 15.475 (2) |

| β (°) | 96.23 (1) |

| Volume (ų) | 913.78 (17) |

| Z | 4 |

Conformational Preferences and Planarity Assessment

The conformation of N-aryl acetamides is largely determined by the orientation of the acetamide side chain relative to the phenyl ring and the disposition of the substituents. In the case of the parent structure, N-(2,3-dimethylphenyl)acetamide, the acetamide group is nearly planar. The conformation of the N—H bond is reported to be syn to both the 2- and 3-methyl substituents on the aromatic ring. This is a notable steric arrangement, indicating a preference for the amide proton to be oriented on the same side as the adjacent methyl groups. Furthermore, the C=O bond is consistently found to be anti to the N—H bond, a common feature in secondary amides that minimizes steric hindrance and optimizes dipole alignment. nih.gov

When a bromine atom is introduced to the acetyl group, as in 2-bromo-N-(substituted-phenyl)acetamides, additional conformational considerations arise. For instance, in 2-bromo-N-(2-chlorophenyl)acetamide, the N-H bond is syn to the ortho-chloro substituent on the aniline (B41778) ring. Simultaneously, it maintains an anti conformation to both the C=O and C-Br bonds in the side chain. researchgate.net This indicates that the steric and electronic influence of the ortho-substituent on the phenyl ring plays a significant role in dictating the orientation of the entire amide linkage. Similarly, in 2-bromo-N-(4-bromophenyl)acetamide, the N-H bond is also found to be anti to both the C=O and C-Br bonds. researchgate.net

| Compound | Relevant Torsion Angle | Value (°) |

|---|---|---|

| N-(2,3-dimethylphenyl)acetamide | C2-C1-N1-C7 | -136.2 (3) |

| N-(2,3-dimethylphenyl)acetamide | C6-C1-N1-C7 | 44.8 (4) |

| 2-bromo-N-(2-chlorophenyl)acetamide | O1-C7-C8-Br1 | -46.2 (5) |

| 2-bromo-N-(2-chlorophenyl)acetamide | N1-C7-C8-Br1 | 135.2 (3) |

Analysis of Hydrogen Bonding Networks (N-H⋯O, C-H⋯O)

A predominant feature in the crystal structures of these acetanilides is the formation of robust intermolecular hydrogen bonds, particularly of the N-H⋯O type. These interactions are fundamental to the creation of extended supramolecular assemblies. In N-(2,3-dimethylphenyl)acetamide, molecules are linked into one-dimensional supramolecular chains extending along the crystallographic a-axis through these intermolecular N-H⋯O hydrogen bonds. nih.gov This recurring motif is a primary organizing force in the solid-state packing of many N-aryl amides.

This pattern of chain formation via N-H⋯O hydrogen bonds is conserved in the bromo-substituted derivatives. In the crystal structure of 2-bromo-N-(2-chlorophenyl)acetamide, molecules are similarly linked into chains along the a-axis by these interactions. researchgate.net Likewise, molecules of 2-bromo-N-(4-bromophenyl)acetamide form supramolecular chains along the c-axis, also mediated by N-H⋯O hydrogen bonds. researchgate.net This demonstrates the reliability and strength of the amide-amide hydrogen bonding synthon, even in the presence of various other substituents and potential interacting sites.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1N···O1 | 0.86 | 2.11 | 2.925 (6) | 157 |

D = Donor atom; A = Acceptor atom

Halogen Bonding and Other Supramolecular Interactions (C-H⋯Br, Br⋯Br)

The introduction of a bromine atom into the molecular structure provides a site for a range of other non-covalent interactions, including halogen bonding and other weak contacts. These interactions are crucial for linking the primary hydrogen-bonded chains into more complex, three-dimensional architectures.

In the structure of 2-bromo-N-(2-chlorophenyl)acetamide, the hydrogen-bonded chains are further linked into pairs, forming columns. This association is stabilized by much weaker C-H⋯Cl and, notably, Br⋯Br interactions. researchgate.net The observed Br⋯Br distance is 4.3027 (3) Å, which is longer than the sum of the van der Waals radii but is still considered a significant contributor to the crystal packing, representing a type of halogen-halogen interaction.

| Compound | Interaction Type | Distance (Å) |

|---|---|---|

| 2-bromo-N-(2-chlorophenyl)acetamide | Br···Br | 4.3027 (3) |

| 2,2,2-tribromo-N-(3-methylphenyl)acetamide | Intramolecular N-H···Br | 3.068 (8) |

| 2,2,2-tribromo-N-(3-methylphenyl)acetamide | Intramolecular N-H···Br | 3.100 (8) |

Computational and Theoretical Investigations of 2 Bromo N 2,3 Dimethylphenyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently employed to understand the fundamental characteristics of a compound at the atomic level.

Electronic Structure Analysis: HOMO-LUMO Energies and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. The analysis of molecular orbital contributions would reveal which atoms or functional groups are primarily involved in these frontier orbitals, thus identifying the likely sites for electrophilic and nucleophilic attack. For a molecule like 2-bromo-N-(2,3-dimethylphenyl)acetamide, the HOMO is likely to be located on the electron-rich dimethylphenyl ring, while the LUMO might be associated with the bromoacetyl group.

Prediction of Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is related to the LUMO energy.

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system.

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution.

These descriptors are invaluable for comparing the reactivity of different compounds and for understanding their behavior in chemical reactions.

Conformational Analysis and Energetic Stability

The three-dimensional structure of a molecule can significantly influence its physical and biological properties. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and determining their relative energetic stabilities. For this compound, the rotation around the amide bond and the bonds connecting the phenyl ring and the acetamide (B32628) group would be of particular interest. DFT calculations can predict the most stable conformer and the energy barriers for interconversion between different conformers.

Simulated Vibrational Spectra and Comparison with Experimental Data

DFT calculations can simulate the vibrational spectra (infrared and Raman) of a molecule. These simulated spectra can be compared with experimentally obtained spectra to confirm the molecular structure and to aid in the assignment of vibrational modes to specific atomic motions within the molecule. This comparison serves as a validation of the computational method and the predicted geometry.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

Prediction of Binding Affinities and Ligand Binding Modes

Molecular docking simulations can predict the binding affinity, which is a measure of the strength of the interaction between the ligand and the target. A higher binding affinity suggests a more potent inhibitor or a more effective drug. The simulations also provide detailed information about the binding mode, including the specific interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligand and the amino acid residues of the protein's binding site. For this compound, potential protein targets would need to be identified to perform such simulations and to understand its potential biological activity.

Identification of Key Interacting Amino Acid Residues in Enzyme Active Sites

In a broader context, computational studies on various N-substituted acetamide derivatives have highlighted the importance of certain amino acid types in forming stable interactions within enzyme binding pockets. For instance, studies on acetamide derivatives as potential inhibitors of various enzymes frequently report interactions with both polar and non-polar amino acid residues.

A theoretical study on a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide derivatives as anti-HIV agents identified key interactions with amino acids in the non-nucleoside reverse transcriptase inhibitor (NNRTI) pocket. nih.govresearchgate.net This pocket is known to contain residues such as Tyrosine (Tyr), Valine (Val), and Methionine (Met). nih.govresearchgate.net Tyrosine, with its aromatic side chain and hydroxyl group, can participate in both pi-stacking and hydrogen bonding interactions. The aliphatic side chains of Valine and Methionine contribute to hydrophobic interactions, which are crucial for the binding of lipophilic ligands. nih.govresearchgate.net

Furthermore, molecular docking studies of other acetamide-containing compounds have shown potential interactions with a range of residues depending on the target enzyme. For example, in studies of N-aryl-2-(N-disubstituted) acetamide compounds as potential inhibitors for neurodegenerative enzymes, interactions with Tryptophan (Trp) have been observed, specifically through π–cation interactions.

Based on the structure of this compound, which features an aromatic ring, a polar acetamide group, and a halogen atom, it is plausible that its interactions within an enzyme active site would involve a combination of the following types of amino acid residues:

Aromatic residues (e.g., Tyrosine, Tryptophan, Phenylalanine): For potential π-π stacking or hydrophobic interactions with the dimethylphenyl ring.

Polar residues (e.g., Serine, Threonine, Asparagine, Glutamine): Capable of forming hydrogen bonds with the acetamide group.

Charged residues (e.g., Aspartate, Glutamate, Lysine, Arginine): Could engage in electrostatic or hydrogen bonding interactions.

Aliphatic residues (e.g., Alanine, Valine, Leucine, Isoleucine): Likely to form hydrophobic interactions with the methyl groups and the phenyl ring.

Without specific molecular modeling studies on this compound, the precise identification and relative importance of these interactions remain speculative.

Analysis of Hydrogen Bonding Interactions in Binding Pockets

Specific computational analyses detailing the hydrogen bonding interactions of this compound within protein binding pockets are not extensively documented in the available literature. However, the molecular structure of the compound provides clear indicators of its potential for forming hydrogen bonds. The acetamide moiety (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).

In a general sense, computational studies on related acetamide derivatives consistently highlight the significance of hydrogen bonding for their biological activity. For instance, Density Functional Theory (DFT) studies on acetamide derivatives have shown that the nitrogen atoms of the acetamide group are often key sites for bond formation with biological molecules like amino acids. nih.govresearchgate.net

The crystal structure of the parent compound, N-(2,3-dimethylphenyl)acetamide, reveals intermolecular N—H⋯O hydrogen bonds that link the molecules into supramolecular chains. nih.gov This confirms the inherent capacity of the acetamide group in this structural framework to participate in hydrogen bonding.

When this compound is positioned within an enzyme's active site, the following hydrogen bonding interactions are theoretically possible:

The amide hydrogen (N-H) can act as a hydrogen bond donor to an acceptor group on an amino acid side chain (e.g., the carbonyl oxygen of Aspartate or Glutamate, the hydroxyl group of Serine or Threonine, or the main chain carbonyl oxygen).

The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor from a donor group on an amino acid side chain (e.g., the hydroxyl group of Serine, Threonine, or Tyrosine; the amide group of Asparagine or Glutamine; or the amino group of Lysine or Arginine).

A hypothetical representation of these potential hydrogen bonds is provided in the table below. The actual occurrence and geometry of these bonds would be dependent on the specific topology and amino acid composition of the enzyme's binding pocket.

| Donor Atom in Compound | Acceptor Atom in Amino Acid Residue | Potential Amino Acid Residues |

| Amide Nitrogen (N-H) | Oxygen | Asp, Glu, Ser, Thr, Tyr |

| Carbonyl Oxygen (C=O) | Hydrogen (from -OH, -NH2) | Ser, Thr, Tyr, Asn, Gln, Lys, Arg |

Hydrophobic and Pi-Stacking Interactions with Protein Residues

While specific computational studies on the hydrophobic and pi-stacking interactions of this compound are not found in the reviewed literature, the chemical structure of the molecule strongly suggests that these types of interactions would be pivotal for its binding to a protein target. The 2,3-dimethylphenyl group is a significant hydrophobic and aromatic moiety.

In general, computational analyses of small molecule inhibitors with aromatic rings frequently show the importance of hydrophobic and pi-stacking interactions for their binding affinity and selectivity. For example, studies on acetamide derivatives as anti-HIV drugs have pointed to the role of hydrophobic interactions with residues like Valine and Methionine. nih.govresearchgate.net

The 2,3-dimethylphenyl ring of this compound can engage in several types of non-covalent interactions within a protein's active site:

Hydrophobic Interactions: The phenyl ring and its two methyl substituents are nonpolar and would favorably interact with the hydrophobic side chains of amino acids such as Alanine, Valine, Leucine, Isoleucine, Proline, and Methionine. These interactions are driven by the entropic gain from the displacement of ordered water molecules from the nonpolar surfaces of both the ligand and the protein.

Pi-Stacking Interactions: The aromatic π-system of the phenyl ring can interact with the aromatic side chains of Phenylalanine, Tyrosine, and Tryptophan. These interactions can be categorized as:

Parallel-displaced π-stacking: Where the aromatic rings are parallel but not perfectly face-to-face.

T-shaped (edge-to-face) π-stacking: Where the edge of one aromatic ring points towards the face of another.

Cation-π Interactions: If a positively charged amino acid residue, such as Lysine or Arginine, is present in the binding pocket, its cationic side chain can interact favorably with the electron-rich face of the dimethylphenyl ring.

The table below summarizes the potential hydrophobic and pi-stacking interactions for this compound.

| Type of Interaction | Functional Group in Compound | Potential Interacting Amino Acid Residues |

| Hydrophobic | 2,3-dimethylphenyl group | Ala, Val, Leu, Ile, Pro, Met |

| Pi-Stacking | Phenyl ring | Phe, Tyr, Trp |

| Cation-π | Phenyl ring | Lys, Arg |

The specific nature and strength of these interactions would be contingent on the three-dimensional structure of the enzyme's active site and the orientation of the compound within it. The bromine substituent may also influence the electronic properties of the aromatic ring, which could modulate the strength of these pi-interactions.

Mechanistic Investigations into Biological Activities of 2 Bromo N 2,3 Dimethylphenyl Acetamide Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of 2-bromo-N-(2,3-dimethylphenyl)acetamide have been the subject of numerous studies to understand their potential as enzyme inhibitors across various therapeutic areas. These investigations have shed light on the specific molecular interactions and kinetic behaviors that underpin their biological effects.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. Research into substituted acetamide (B32628) derivatives has demonstrated their potential as BChE inhibitors. One noteworthy study identified a compound, designated 8c, which exhibited the most potent BChE inhibition with an IC50 value of 3.94 μM. snv63.ru Kinetic analysis of this compound, using Lineweaver-Burk plots, indicated a mixed-type inhibition mechanism. snv63.ru This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax). snv63.ru

Docking studies have further illuminated the binding mode of these derivatives, showing interactions with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE active site. snv63.ru Structure-activity relationship (SAR) analysis has revealed that the number of methyl groups on the phenyl ring is beneficial for inhibitory activity. snv63.ru Specifically, increasing the number of methyl groups from one to three enhanced potency. snv63.ru

While direct studies on this compound are limited, research on structurally related 2-hydroxy-N-phenylbenzamides has shown moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM, and weaker inhibition of BChE, with IC50 values from 53.5 to 228.4 µM. jk-sci.com Some of these related compounds also displayed a mixed-type inhibition of both cholinesterases. jk-sci.com

Table 1: BChE Inhibition by a Substituted Acetamide Derivative

| Compound | IC50 (µM) | Inhibition Type | Key Interactions |

|---|

α-Glucosidase Inhibition for Glycemic Control Mechanisms

α-Glucosidase inhibitors play a crucial role in managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.gov Studies on benzothiazine acetamide derivatives have identified potent inhibitors of this enzyme. For instance, a synthetic compound known as FA2 demonstrated significant inhibition of α-glucosidase with an IC50 value of 18.82 ± 0.89 µM, which was more potent than the standard drug, acarbose (B1664774) (IC50 = 58.8 ± 2.69 µM). bldpharm.com

Kinetic studies of FA2 revealed a non-competitive mode of inhibition, indicating that the inhibitor binds to an allosteric site on the enzyme rather than the active site. This allows the inhibitor to reduce the enzyme's activity regardless of the substrate's presence. Further research on a series of 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] snv63.ruthiazin-2-yl)-N-arylacetamides has also yielded potent α-glucosidase inhibitors, with some derivatives showing IC50 values as low as 18.25 µM. nih.gov These studies have suggested that the presence of electron-withdrawing groups on the N-phenyl moiety can enhance inhibitory activity. nih.gov

Table 2: α-Glucosidase Inhibition by a Benzothiazine Acetamide Derivative

| Compound | IC50 (µM) | Inhibition Type |

|---|

Factor Xa (F-Xa) Inhibition and Antithrombotic Pathways

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for the development of anticoagulant drugs to prevent and treat thrombotic diseases. frontiersin.orgnih.gov The structure of this compound suggests its potential as an FXa inhibitor, particularly due to the presence of the bromo substituent.

Research on related compounds has shown that replacing a chlorine atom with a bromine atom in the P1 moiety of an inhibitor can lead to a stronger interaction with the S1 pocket of FXa. frontiersin.org This modification resulted in a compound with increased FXa inhibitory activity, boasting an IC50 of 13.4 nM, and enhanced anticoagulant effects. frontiersin.org This highlights the potential for the bromo group of this compound to form favorable interactions within the enzyme's active site, thereby contributing to its antithrombotic pathway. frontiersin.org The inhibition of FXa prevents the amplification of the coagulation cascade, which in turn effectively inhibits thrombus formation. frontiersin.orgnih.gov

Lipoxygenase (LOX) Enzyme Modulation

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov The inhibition of LOX is therefore a target for anti-inflammatory therapies. While direct mechanistic studies on this compound are not extensively available, research on related structures provides insights.

Studies on coumarin (B35378) derivatives have demonstrated that these compounds can act as LOX inhibitors. mdpi.com Notably, the presence of a bromine atom at position 6 of the coumarin core resulted in the highest inhibition rate of 86% against soybean LOX-3 in one study. mdpi.com This suggests that the bromo substituent can play a significant role in the inhibitory activity. The mechanism of many LOX inhibitors is linked to their antioxidant or free radical scavenging properties, as the lipoxygenation process involves carbon-centered radicals. mdpi.com

Dihydrofolate Reductase (DHFR) Binding and Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. snv63.ruresearchgate.net The general structure of DHFR inhibitors often includes a scaffold, frequently a benzene (B151609) ring, and a tail that can be an N-arylacetamide group. researchgate.net

This tail possesses a hydrophobic part that interacts with the hydrophobic region of the DHFR active site and a hydrophilic linker for interactions with the hydrophilic portion of the site. researchgate.net The N-(2,3-dimethylphenyl)acetamide moiety of the subject compound fits this general pharmacophore model. The dimethylphenyl group can engage in hydrophobic interactions, while the acetamide linkage provides potential for hydrogen bonding. Although specific inhibitory data for this compound against DHFR is not yet established, its structural features suggest it could bind to and inhibit this enzyme. researchgate.net

Antimicrobial Action Mechanisms

The antimicrobial properties of bromo- and chloro-substituted N-phenylacetamide derivatives have been investigated against a range of pathogens. These studies point towards mechanisms that involve the disruption of bacterial cell integrity and the inhibition of essential enzymes.

Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated their activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov The 2,5-dimethylphenyl scaffold, a feature related to the subject compound, is also found in several antimicrobial agents, including the antibacterial drug linezolid. mdpi.com

Mechanistic studies on a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, suggest that it may act by inhibiting penicillin-binding protein (PBP), an enzyme crucial for maintaining the bacterial cell wall. nih.gov Inhibition of PBP leads to the destabilization of the cell wall, resulting in cell lysis and the release of cytoplasmic contents. nih.gov Furthermore, the presence of a halogen atom, such as chlorine or bromine, appears to enhance the antimicrobial activity of these acetamide molecules. nih.gov For instance, the addition of a chloro atom to N-(2-hydroxyphenyl) acetamide conferred the ability to inhibit Candida albicans by 96.6%. nih.gov This suggests that the bromo group in this compound is likely a key contributor to its antimicrobial action.

Inhibition of Bacterial Growth (Gram-positive and Gram-negative)

Derivatives of N-aryl acetamide have demonstrated notable antimicrobial properties. Research indicates that these compounds tend to be more potent against Gram-positive bacteria compared to Gram-negative strains. researchgate.netnih.gov For instance, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed activity exclusively against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 2.5 to 5.0 mg/mL. nih.gov Similarly, other N-chloro aryl acetamide derivatives showed excellent activity against the Gram-positive bacterium Staphylococcus aureus. researchgate.net

However, activity against Gram-negative bacteria has also been observed. Certain 6-bromoindolglyoxylamide derivatives have shown antibacterial effects against Escherichia coli. nih.gov The antimicrobial efficacy of this class of compounds is influenced by their specific structural features. The underlying reason for the differential activity often relates to the structural differences in the bacterial cell wall. Gram-negative bacteria possess an outer membrane that acts as an additional barrier, limiting the penetration of many antimicrobial compounds. nih.gov

The potential antibacterial spectrum of this compound is expected to align with these findings, likely exhibiting more significant inhibition of Gram-positive bacteria while possibly retaining some efficacy against certain Gram-negative pathogens.

| Compound Class | Bacterial Strain | Gram Type | Reported MIC (μg/mL) | Reference |

|---|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Positive | 2500 - 5000 | nih.gov |

| N-chloro aryl acetamide derivative A2 | S. aureus | Positive | 20 | researchgate.net |

| Pyrazine carboxamide derivative 5d | S. Typhi (XDR) | Negative | 6250 | mdpi.com |

| 2-chloro-N-phenylacetamide | Aspergillus niger (Fungus) | N/A | 32 - 256 | tandfonline.com |

Molecular Basis of Antimicrobial Efficacy

The antimicrobial action of N-phenylacetamide derivatives is attributed to several molecular mechanisms. One primary mode of action involves the disruption of the bacterial cell membrane's integrity. A study utilizing scanning electron microscopy on Xanthomonas oryzae pv. Oryzae (Xoo) treated with an N-phenylacetamide derivative confirmed that the compound caused significant cell membrane rupture. nih.gov This permeabilization and depolarization of the cell membrane is a rapid mechanism that can lead to bacterial cell death and has been observed in both Gram-positive and Gram-negative bacteria treated with related bromo-indole derivatives. nih.gov

Another significant molecular target for this class of compounds is DNA gyrase. nih.gov This essential bacterial enzyme is responsible for managing DNA supercoiling during replication. Its inhibition prevents bacterial proliferation, making it a prime target for antibacterial agents. Molecular docking studies of acetamide derivatives of 2-mercaptobenzothiazole (B37678) have shown that these molecules can fit into the same hydrophobic pockets as known DNA gyrase inhibitors like levofloxacin, suggesting a similar mechanism of action. nih.gov By interfering with these fundamental cellular processes, these compounds effectively halt bacterial growth and viability.

Anti-inflammatory Pathways and Molecular Targets

Modulation of Inflammation Markers and Biochemical Pathways

A key aspect of the anti-inflammatory activity of acetamide derivatives is their ability to reduce the levels of pro-inflammatory cytokines. Studies on N-(2-hydroxy phenyl) acetamide have demonstrated a significant reduction in the serum levels of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in animal models of arthritis. nih.gov These two cytokines are pivotal in initiating and sustaining inflammatory responses. plos.org

Treatment with another acetamide derivative, N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl) amino] phenyl}acetamide, in a model of cerebral ischemia-reperfusion, also led to a decrease in a range of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IFN-gamma. nih.gov Concurrently, this compound increased the levels of the anti-inflammatory cytokine IL-10, indicating a dual action that both suppresses pro-inflammatory signals and enhances anti-inflammatory pathways. nih.gov This modulation of the cytokine balance is a critical mechanism underlying the therapeutic potential of these compounds in inflammatory conditions.

| Compound | Inflammatory Marker | Effect | Reference |

|---|---|---|---|

| N-(2-hydroxy phenyl) acetamide | IL-1β | Reduced | nih.gov |

| N-(2-hydroxy phenyl) acetamide | TNF-α | Reduced | nih.gov |

| N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl) amino] phenyl}acetamide | TNF-α, IL-1β, IL-6, IFN-γ | Reduced | nih.gov |

| N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl) amino] phenyl}acetamide | IL-10 | Increased | nih.gov |

Exploration of Anesthetic-like Mechanisms through Sodium Channel Blockade

The structural features of this compound are analogous to many known local anesthetics and other agents that function by blocking voltage-gated sodium channels. Phenylacetamide derivatives have been specifically synthesized and evaluated as sodium-channel blockers. nih.gov The mechanism of action for these blockers is complex and state-dependent, meaning their affinity for the channel can differ depending on whether the channel is in a resting, open, or inactivated state. nih.govfrontiersin.org

Modeling studies suggest a common pharmacophore for many sodium channel blockers which includes a cationic or charged moiety and an aromatic group. nih.gov These drugs are thought to bind within the inner pore of the sodium channel. Electroneutral drugs may trap a sodium ion near the channel's selectivity filter, while cationic drugs can directly occlude the pore with their charged group. nih.gov In these models, the aromatic portions of the drug interact with hydrophobic residues within the channel, a key interaction being with a specific phenylalanine residue. nih.gov This binding physically or electrostatically obstructs the permeation pathway for sodium ions, preventing the generation and propagation of action potentials, which is the basis for local anesthesia and is also a mechanism of action for certain antiarrhythmic and anticonvulsant drugs. nih.gov

Structure Activity Relationship Sar Studies of 2 Bromo N 2,3 Dimethylphenyl Acetamide and Its Analogs

Influence of Substituents on the Aromatic Ring on Bioactivity

The N-(2,3-dimethylphenyl) portion of the molecule is a critical determinant of its biological profile. Modifications to this aromatic ring, including the position and electronic nature of its substituents, can profoundly alter the compound's efficacy and selectivity.

The presence and placement of methyl groups on the phenyl ring of N-arylacetamides have a significant effect on their biological activity. In the parent compound, the methyl groups are located at the 2 and 3 positions. The position of these alkyl groups can influence the molecule's conformation and its ability to fit into the binding pocket of a biological target.

Research on related N-arylacetamide derivatives has shown that the position of methyl substituents can be crucial for enzyme inhibition. For example, in one study, a methyl group at the meta position of the N-phenyl ring resulted in a better enzyme inhibitory profile compared to other positions. nih.gov This suggests that the steric bulk and electronic contribution of the methyl group at the meta-position may create a more favorable interaction with the active site of the enzyme. The 2,3-dimethyl substitution pattern in the title compound provides a specific steric and electronic profile that can be compared with other dimethyl isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethyl) to probe the optimal arrangement for a given biological target.

| Compound | Substitution Pattern | Observed Activity Trend | Reference |

| Analog A | meta-methyl | Better enzyme inhibitory profile | nih.gov |

| Analog B | ortho-methyl | Variable activity | nih.gov |

| Analog C | para-methyl | Variable activity | nih.gov |

The electronic properties of substituents on the aromatic ring are fundamental to the bioactivity of N-arylacetamide derivatives. mdpi.com Substituents are broadly classified as electron-donating groups (EDGs) like methyl (-CH3) and methoxy (B1213986) (-OCH3), or electron-withdrawing groups (EWGs) like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br). libretexts.org These groups alter the electron density of the aromatic ring, which in turn affects the molecule's interactions with biological targets. mdpi.com

Studies have consistently shown that the nature of these substituents can dictate the type and potency of the biological response.

Electron-Withdrawing Groups (EWGs): In many N-arylacetamide series, the presence of EWGs enhances biological activity. For instance, derivatives with EWGs have demonstrated superior performance as α-amylase inhibitors. nih.gov Similarly, N-phenylacetamide derivatives containing EWGs at the 4-position of the benzene (B151609) ring exhibited higher bactericidal activity against various plant pathogens than those with EDGs. mdpi.com The electron-withdrawing effect can influence the formation of electron-rich and electron-poor regions across the molecule, which is crucial for binding to key residues in a target protein. mdpi.com For example, the strong electron-withdrawing nature of a cyano group was found to be fundamental for FOXM1-inhibitory activity in one series of compounds. mdpi.com

Electron-Donating Groups (EDGs): While often less potent than their EWG counterparts in certain assays, EDGs can still be beneficial. The 2,3-dimethylphenyl group of the title compound features two electron-donating methyl groups. The electron-donating nature of these groups increases the nucleophilicity of the aromatic ring. libretexts.org Depending on the specific biological target, this can either enhance or diminish activity.

| Substituent Type | Example Group(s) | General Effect on Bioactivity | Specific Example | Reference |

| Electron-Withdrawing | -Cl, -Br, -NO2, -CN | Often enhances activity | Better α-amylase inhibition | nih.gov |

| Electron-Withdrawing | -F, -Cl, -CF3 | Increased bactericidal activity | Higher activity against Xanthomonas species | mdpi.com |

| Electron-Donating | -CH3, -OCH3 | Activity is target-dependent | Lower bactericidal activity compared to EWGs | mdpi.com |

Impact of α-Halogenation on Reactivity and Biological Potential

The "2-bromo" portion of 2-bromo-N-(2,3-dimethylphenyl)acetamide refers to the bromine atom attached to the α-carbon of the acetamide (B32628) group. This α-halogen is a key structural feature that significantly influences both the chemical reactivity and the biological potential of the molecule. ontosight.ai

Chemically, the α-bromo group makes the α-carbon electrophilic, rendering it susceptible to nucleophilic substitution. This reactivity is often exploited in synthesis, where the bromo-acetamide serves as a versatile intermediate for creating a wide array of derivatives. irejournals.com For example, it can react with various amines to produce 2-amino-N-arylacetamide derivatives, which have shown promising antibacterial activities. irejournals.com

Biologically, the α-halogen can act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes or receptors. This covalent modification can lead to irreversible inhibition, often resulting in high potency. The conformation of the N-H bond relative to the C-Br bond in the side chain is an important structural parameter. researchgate.net Furthermore, the presence of a halogen atom increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and reach its target. Studies on related halo-substituted N-arylacetamides have demonstrated good inhibitory potential against enzymes like α-glucosidase and α-amylase. nih.gov

Modulating Biological Activity through Heterocyclic Fusion (e.g., Oxadiazole, Benzodioxane)

Fusing or linking heterocyclic rings to the core N-arylacetamide scaffold is a well-established strategy in medicinal chemistry to modulate biological activity, enhance target specificity, and improve pharmacokinetic properties. Oxadiazole and benzodioxane are two such heterocyclic systems that have been successfully incorporated into related structures.

Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocycle known to be a bioisostere for amide and ester groups, offering improved metabolic stability. beilstein-journals.org Compounds incorporating the oxadiazole scaffold exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govresearchgate.net Synthesizing derivatives that link an N-arylacetamide moiety to an oxadiazole ring can create hybrid molecules with novel or enhanced biological profiles. researchgate.net

Benzodioxane: The 1,4-benzodioxane (B1196944) ring system is found in both natural and synthetic compounds with significant medicinal importance. tsijournals.com Derivatives containing this moiety have shown a range of biological activities, including anti-inflammatory effects and cyclooxygenase (COX) inhibition. nih.govresearchgate.net Incorporating a benzodioxane structure into an N-arylacetamide framework can yield compounds with potent and selective biological actions. researchgate.net For example, novel benzodioxole derivatives have been synthesized and evaluated as COX inhibitors, with some showing better selectivity for COX-2 compared to the standard drug Ketoprofen. nih.gov

Correlation between Physicochemical Parameters and Biological Outcomes

The biological activity of a compound is not solely determined by its structure but also by its physicochemical properties, such as lipophilicity, polarity, solubility, and electronic distribution. mdpi.com These parameters govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, ultimately influencing its bioavailability and in vivo efficacy. researchgate.netnih.gov

For N-arylacetamide derivatives, a clear correlation often exists between these parameters and biological outcomes.

Polarity and Hydrogen Bonding: The acetamide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features facilitate interactions with biological targets and influence solubility. mdpi.com Modifying the structure, for instance by introducing polar substituents or fusing heterocycles containing additional heteroatoms, can alter the molecule's polarity and hydrogen bonding capacity.

Electronic Properties: As discussed previously, the electronic nature of substituents affects the molecule's electrostatic potential and its ability to engage in favorable interactions with a biological receptor. mdpi.com In silico (computational) tools are often used to predict these physicochemical properties and to model how a molecule will interact with its target, helping to rationalize observed biological outcomes and guide the design of new, more potent analogs. nih.gov

Future Research Directions and Academic Significance

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity

The rational design of new therapeutic agents often begins with a lead compound, and 2-bromo-N-(2,3-dimethylphenyl)acetamide possesses several features that make it an attractive scaffold for modification. The process of designing and synthesizing next-generation analogs would likely focus on structure-activity relationship (SAR) studies to enhance potency and selectivity for specific biological targets. nih.gov

Key areas for synthetic modification of the this compound structure include:

Substitution on the Phenyl Ring: The 2,3-dimethyl substitution pattern on the phenyl ring influences the compound's lipophilicity and steric profile. The synthesis of analogs with alternative alkyl groups, halogens, or electron-donating/withdrawing groups at various positions on the phenyl ring could elucidate the impact of these modifications on biological activity.

Modification of the Acetamide (B32628) Linker: The acetamide group is a crucial pharmacophoric feature. Alterations to this linker, such as changing its length or rigidity, could influence binding affinity and pharmacokinetic properties.

Replacement of the Bromo Group: The bromine atom is a key reactive site. Its replacement with other halogens or functional groups could modulate the compound's reactivity and interaction with biological targets.

The synthesis of these analogs would likely employ established methods for amide bond formation, such as the reaction of a substituted aniline (B41778) with an appropriate acyl halide or carboxylic acid. irphouse.com For instance, the synthesis of N-phenylacetamide derivatives has been achieved through the condensation of anilines with chloroacetyl chloride. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, could also be utilized to introduce further diversity into the aromatic ring. mdpi.com

A systematic synthetic approach, coupled with biological screening, would be essential to build a comprehensive SAR profile for this class of compounds, guiding the design of analogs with improved therapeutic potential.

Advanced Computational Approaches for Predictive Modeling and Lead Optimization

Computational chemistry offers powerful tools for accelerating the drug discovery process by predicting the properties and activities of novel compounds, thereby prioritizing synthetic efforts. nih.gov For this compound and its potential analogs, a variety of computational methods can be employed for predictive modeling and lead optimization.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a library of this compound analogs, QSAR models could be developed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. orgsyn.org

Molecular Docking: If a biological target for this class of compounds is identified, molecular docking simulations can be used to predict the binding mode and affinity of different analogs within the target's active site. This information is invaluable for understanding the molecular basis of activity and for designing new analogs with improved binding characteristics. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex over time, helping to assess the stability of the binding interactions predicted by molecular docking. nih.gov

Quantum Mechanics (QM) Studies: QM calculations can be used to determine the electronic properties of this compound and its analogs, such as their molecular orbital energies (HOMO and LUMO) and electrostatic potential maps. nih.gov This information can help to understand their reactivity and potential for interacting with biological macromolecules.

These computational approaches, when used in an integrated manner, can significantly streamline the lead optimization process, reducing the time and resources required to identify promising drug candidates.

Investigation of Novel Biological Targets and Therapeutic Applications

The N-aryl acetamide scaffold is present in a wide range of biologically active molecules, suggesting that this compound and its derivatives could have a variety of therapeutic applications. nih.gov Phenotypic screening of a library of these compounds against various cell lines or disease models could uncover novel biological activities.

Based on the activities of related compounds, potential therapeutic areas for investigation include:

Anticancer Activity: Many acetamide derivatives have demonstrated potent anticancer activity. nih.gov The investigation of this compound analogs for their ability to inhibit the growth of various cancer cell lines could lead to the discovery of new oncology drug candidates.

Antimicrobial Activity: The acetamide moiety is also found in compounds with antibacterial and antifungal properties. Screening against a panel of pathogenic bacteria and fungi could reveal potential applications as anti-infective agents.

Enzyme Inhibition: N-phenylacetamide derivatives have been identified as inhibitors of various enzymes. nih.gov For example, a related compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide, has been investigated as an antidiabetic agent through the inhibition of α-glucosidase and α-amylase.

The identification of the specific molecular targets responsible for any observed biological activity would be a crucial next step. This can be achieved through various target identification methods, which are essential for understanding the mechanism of action and for further rational drug design.

Development of Comprehensive Analytical Methodologies for Research Sample Analysis

The ability to accurately and reliably quantify a compound in various matrices is fundamental for its preclinical and clinical development. Therefore, the development of comprehensive analytical methodologies for the analysis of this compound and its analogs in research samples, such as biological fluids and tissues, is of high importance.

Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector, would be the primary technique for the separation and quantification of these compounds. An LC-MS/MS method would offer high sensitivity and selectivity, which is crucial for analyzing complex biological samples. The development of such a method would involve optimizing the chromatographic conditions (e.g., column, mobile phase) and the mass spectrometric parameters (e.g., ionization mode, fragmentation transitions).

Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would be essential for the structural characterization and confirmation of the synthesized analogs. irphouse.com For instance, 1H and 13C NMR spectra would provide detailed information about the molecular structure.

Method Validation: Any developed analytical method would need to be rigorously validated according to established guidelines to ensure its accuracy, precision, selectivity, and robustness. This validation process is critical for generating reliable data in pharmacokinetic, metabolism, and efficacy studies.

Q & A

Q. What are the recommended synthesis methods for 2-bromo-N-(2,3-dimethylphenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, a reaction using 2-bromoacetic acid derivatives with 2,3-dimethylaniline in dichloromethane, catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine (TEA) at 273 K, yields the target acetamide . Reaction optimization may involve adjusting stoichiometry (e.g., 1:1 molar ratio of acid to amine) and monitoring via TLC (Rf ~0.5 in toluene:EtOAc). Post-synthesis purification often employs solvent evaporation or recrystallization (e.g., methylene chloride). Yields range from 66% to higher, depending on reaction control .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Peaks at ~1649 cm⁻¹ (amide C=O stretch) and ~1344 cm⁻¹ (C-Br stretch) confirm functional groups .

- NMR : -NMR shows aromatic protons (δ 6.8–7.2 ppm) and acetamide CH (δ ~3.8–4.2 ppm). -NMR confirms carbonyl (δ ~165 ppm) and brominated carbons (δ ~35 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H] at m/z 256) validate molecular weight .

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Storage : Store in airtight containers at room temperature, away from moisture and ignition sources .

- PPE : Use gloves, lab coats, and eye protection. Avoid inhalation; work in fume hoods.

- Emergency Measures : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention. Refer to hazard codes H315 (skin irritation) and H319 (eye irritation) .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine its crystal structure?

- Methodological Answer :

- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement .

- Key Metrics : Analyze dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and 3,4-dimethylphenyl groups) and hydrogen-bonding networks (N–H⋯O interactions) .

- Validation : Check CIF files with PLATON or checkCIF to resolve clashes (e.g., R-factor < 5%) .

Q. How can computational methods predict its electronic properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to study conformational stability .

Q. How to resolve contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Validation : Replicate experiments using DSC (Differential Scanning Calorimetry) to confirm melting points (e.g., reported ranges: 146–425 K). Discrepancies may arise from polymorphic forms or impurities .

- Analytical Cross-Check : Pair HPLC (e.g., C18 column, acetonitrile/water mobile phase) with NMR to assess purity (>98%) .

Q. What strategies identify and quantify synthetic impurities?

- Methodological Answer :